molecular formula C12H23ClN2O2 B6216857 tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride CAS No. 2742653-77-4

tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride

Cat. No.: B6216857
CAS No.: 2742653-77-4
M. Wt: 262.77 g/mol
InChI Key: FFKCPVBIFUVAJW-UHFFFAOYSA-N
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Description

tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride: is a spirocyclic compound with a unique structure that includes both a tert-butyl ester and an azaspiro moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its spirocyclic structure is of particular interest for the development of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

2742653-77-4

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12;/h9H,4-8,13H2,1-3H3;1H

InChI Key

FFKCPVBIFUVAJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N.Cl

Purity

95

Origin of Product

United States

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